molecular formula C10H13ClFNO2 B1520031 (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride CAS No. 1214126-90-5

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride

Cat. No.: B1520031
CAS No.: 1214126-90-5
M. Wt: 233.67 g/mol
InChI Key: OCTKRZXORYYRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: is a fluorinated organic compound with the molecular formula C10H13ClFNO2. It is a derivative of phenylacetic acid where a fluorine atom is substituted at the 3-position of the phenyl ring, and a dimethylamino group is attached to the alpha-carbon of the acetic acid moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Direct fluorination: Starting with (dimethylamino)phenylacetic acid and introducing a fluorine atom at the 3-position using fluorinating agents such as Selectfluor or xenon difluoride.

  • Suzuki-Miyaura cross-coupling: Involving the reaction of a boronic acid derivative of (dimethylamino)phenylacetic acid with a fluorinated halide under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different fluorinated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: Various fluorinated organic compounds.

Scientific Research Applications

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: Studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in various diseases, such as cancer and neurological disorders.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fluorinated materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease processes.

  • Receptor Binding: Interacting with receptors in the body to modulate biological responses.

  • Pathway Modulation: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: (Dimethylamino)phenylacetic acid, (3-fluorophenyl)acetic acid, and other fluorinated phenylacetic acid derivatives.

  • Uniqueness: The presence of both the fluorine atom and the dimethylamino group gives this compound distinct chemical and biological properties compared to its analogs.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTKRZXORYYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Reactant of Route 4
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Reactant of Route 6
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.